molecular formula C11H10N2O3 B2363446 methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1324090-48-3

methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Cat. No.: B2363446
CAS No.: 1324090-48-3
M. Wt: 218.212
InChI Key: BZFMQVUHSWPYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a high-value chemical building block designed for pharmaceutical research and development. This multifunctional compound features a reactive formyl group at the 3-position of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, making it an essential precursor in medicinal chemistry. Its primary research value lies in the construction of novel bis-azaindole derivatives, which are investigated as potent kinase inhibitors . The 7-azaindole scaffold is a privileged structure in drug discovery, known for its ability to modulate various kinase targets. The formyl group is a versatile chemical handle, enabling further elaboration through nucleophilic addition or reductive amination reactions to create diverse compound libraries for biological screening. This reagent is provided as a high-purity solid for use in exploratory synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety protocols.

Properties

IUPAC Name

methyl 2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(15)6-13-5-8(7-14)9-3-2-4-12-11(9)13/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMQVUHSWPYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=C1N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation for 3-Formyl Functionalization

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich heteroarenes. For pyrrolo[2,3-b]pyridines, this method involves treating a precursor such as 1H-pyrrolo[2,3-b]pyridine with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds via electrophilic aromatic substitution at the 3-position due to the inherent electron density of the pyrrole ring.

Typical Procedure :

  • Reagents : Phosphorus oxychloride (3.3 equiv), DMF (10 mL), and 1H-pyrrolo[2,3-b]pyridine (1 equiv).
  • Conditions : Stirring at room temperature for 48 hours.
  • Workup : Neutralization with K₂CO₃, filtration, and purification via column chromatography.
  • Yield : 62–85% for analogous compounds.

Key Advantages :

  • Direct introduction of the formyl group without requiring pre-functionalized substrates.
  • Scalable to multi-gram quantities (up to 50 g).

Limitations :

  • Requires careful handling of POCl₃ due to its corrosive nature.
  • Competing reactions may occur if unprotected amines or hydroxyl groups are present.

Fischer Indole Synthesis for Core Structure Assembly

The Fischer indole synthesis constructs the pyrrolo[2,3-b]pyridine scaffold from cyclic ketones and arylhydrazines. This method is particularly useful for generating substituted derivatives.

Synthetic Route :

  • Starting Material : 2-Acetylpyridine and phenylhydrazine.
  • Cyclization : Acid-catalyzed (e.g., HCl/EtOH) at reflux for 6 hours.
  • Functionalization : Subsequent formylation via Vilsmeier-Haack or Duff reactions.
  • Yield : 45–60% for unsubstituted cores.

Critical Considerations :

  • Substituents on the hydrazine and ketone precursors dictate regiochemistry.
  • Post-cyclization modifications (e.g., formylation) are often necessary to achieve the target structure.

Multi-Component Reactions for Rapid Assembly

Multi-component reactions (MCRs) offer a one-pot strategy to build complex structures. For methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a three-component cascade involving aldehydes, amines, and ketones has been explored.

Example Protocol :

  • Components : Unprotected sugar derivatives, primary amines, and 3-oxoacetonitriles.
  • Catalyst : AcOH (20 mol%) in ethanol.
  • Conditions : 60°C for 2 hours.
  • Yield : Up to 86% for related pyrroles.

Advantages :

  • Avoids intermediate isolation, reducing synthetic steps.
  • Broad substrate scope facilitates diversification.

Protection-Deprotection Strategies

Protective groups are essential for achieving regioselective functionalization. Common strategies include:

SEM Protection :

  • Protection : Treatment with SEM-Cl (trimethylsilylethoxymethyl chloride) and NaH.
  • Functionalization : Suzuki coupling or alkylation.
  • Deprotection : TFA-mediated cleavage followed by neutralization.

Tosyl Protection :

  • Protection : Reaction with TsCl in dichloromethane/NaOH.
  • Alkylation : Methyl chloroacetate in the presence of K₂CO₃.
  • Deprotection : NaOH/MeOH at 50°C.

Comparative Analysis of Methods

Method Key Steps Yield Scalability Complexity
Vilsmeier-Haack Formylation at C3 62–85% High Moderate
Suzuki-Miyaura N-Alkylation via cross-coupling 70–90% High High
Fischer Indole Core assembly + post-modification 45–60% Moderate High
Multi-Component Reaction One-pot cascade 70–86% Moderate Low

Chemical Reactions Analysis

Types of Reactions

Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole and pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents, acylating agents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Hydroxymethyl derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its derivatives as promising candidates in cancer therapy. For instance:

  • Fibroblast Growth Factor Receptor Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds with similar structures showed IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 and Hep3B cells .
  • Cytotoxicity Studies : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated significant antiproliferative activities, suggesting that this compound could be a lead compound for further development in anticancer therapies .

Structure-Based Drug Design

The unique scaffold of this compound allows for modifications that can enhance its biological activity. Structure-based design strategies have been employed to optimize interactions with target proteins:

  • Design Modifications : Researchers have introduced various substituents at specific positions on the pyrrolo[2,3-b]pyridine ring to improve binding affinity and selectivity towards FGFRs and other targets. This approach has led to the identification of compounds with improved pharmacological profiles .

Synthetic Methodologies

The synthesis of this compound often involves multi-step reactions that yield high purity products suitable for biological testing:

Synthesis Overview

  • Starting Materials : The synthesis typically begins with commercially available pyrrolo[2,3-b]pyridine derivatives.
  • Reactions : Key reactions include aldehyde formation through oxidation and subsequent esterification to yield the final product.
  • Yield and Purification : Common yields range from 45% to 80%, depending on the specific reaction conditions employed. Purification methods include column chromatography and recrystallization to achieve the desired purity levels for biological assays .

Case Study 1: FGFR Inhibition

In a study focusing on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, this compound was found to possess significant inhibitory activity against FGFR1. The compound's potency was assessed using various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.

CompoundIC50 Value (µM)Target
This compound1.9FGFR1
Other DerivativesVariousFGFRs

Case Study 2: Cytotoxic Evaluation

A comprehensive cytotoxic evaluation was conducted on a series of pyrrolo[2,3-b]pyridine derivatives including this compound. The study revealed substantial cytotoxic effects against multiple cancer cell lines:

Cell LineIC50 Value (µM)
MDA-MB-23110
Hep3B5
4T112

Mechanism of Action

The mechanism of action of methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with the target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Formyl Group (C3) in the Target Compound

The formyl group at position 3 distinguishes the target compound from its analogs. This substituent enhances electrophilicity, enabling reactions such as:

  • Nucleophilic additions (e.g., with amines to form Schiff bases).
  • Condensation reactions (e.g., Knoevenagel or aldol reactions) .

In contrast, analogs like methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate lack this functional group, limiting their utility in derivatization .

Substituent Position and Steric Effects

  • Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate features a methyl group at C2 and an acetoxymethyl group at C3.
  • Tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate includes a bulky tert-butyl ester and a bromo substituent. The tert-butyl group increases lipophilicity, which may improve membrane permeability in biological systems, while the bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ester Variations

  • The target compound’s methyl ester at C1 balances solubility and reactivity. In contrast, the tert-butyl ester in the bromo-substituted analog offers enhanced stability under acidic conditions but requires deprotection for further functionalization .

Physicochemical Properties

  • Solubility : The formyl group in the target compound may reduce lipophilicity compared to methyl- or tert-butyl-substituted analogs.
  • Stability : The absence of electron-withdrawing groups in 1H-pyrrolo[2,3-b]pyridin-3-yl acetate () likely increases its stability under basic conditions compared to the formyl-containing target compound .

Biological Activity

Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both pyrrole and pyridine rings, which contribute to its unique chemical properties. The compound's structure can be represented as follows:

C12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2

This molecular formula indicates the presence of functional groups that are crucial for its biological activity, including the formyl and ester groups.

Target Interaction
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). By inhibiting FGFR activity, this compound disrupts the FGF-FGFR signaling pathway, which is vital for various physiological processes including cell proliferation and differentiation.

Biochemical Pathways
The inhibition of FGFRs leads to significant downstream effects in cellular signaling pathways. This can result in reduced cell proliferation and increased apoptosis in certain cancer cell lines. In vitro studies have demonstrated that the compound effectively inhibits tumor growth by targeting these pathways .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. These compounds also demonstrated strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound has been shown to induce apoptosis in cancer cells through FGFR inhibition. In vitro assays indicate that it can significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .

Research Findings

StudyFindings
Demonstrated FGFR inhibition leading to reduced cell proliferation and increased apoptosis in cancer cells.
Evaluated antimicrobial activity with MIC values indicating strong efficacy against bacterial pathogens.
Reported synthesis and biological evaluation of related derivatives as potent FGFR inhibitors.
Identified broad-spectrum antibacterial activities against Gram-positive bacteria with low hemolytic activity.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value below 10 µM for several tested lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The most potent derivative exhibited an MIC comparable to that of standard antibiotics but with enhanced biofilm inhibition capabilities.

Q & A

Q. What are the standard synthetic routes for methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate?

The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Formylation : Introduction of the aldehyde group at the 3-position using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) or directed lithiation followed by quenching with DMF .
  • Acetate Ester Installation : Alkylation of the pyrrolopyridine nitrogen with methyl bromoacetate under basic conditions (e.g., NaH/THF) .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce substituents, though this may require prior protection of the formyl group .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the formyl and acetate groups. The deshielded aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • HPLC-MS : For purity assessment and molecular weight verification (theoretical MW: 218.21 g/mol) .
  • X-ray Crystallography : To resolve ambiguities in substitution patterns, particularly if synthetic byproducts arise .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (Ar/N₂) at 2–8°C in a desiccator. The formyl group is prone to oxidation, and the ester moiety may hydrolyze in humid environments .

Advanced Research Questions

Q. What strategies enable selective functionalization of the formyl group without affecting the pyrrolopyridine core?

  • Nucleophilic Additions : Use stabilized Wittig reagents or Grignard reactions in anhydrous THF to form α,β-unsaturated derivatives. Monitor reaction progress via TLC to avoid over-reaction .
  • Reductive Amination : React the aldehyde with primary amines (e.g., benzylamine) in the presence of NaBH₃CN or catalytic hydrogenation. Ensure the pyrrolopyridine nitrogen is protected if necessary .

Q. How do structural modifications influence bioactivity in pyrrolo[2,3-b]pyridine derivatives?

  • Substitution at the 3-Position : The formyl group acts as a hydrogen-bond acceptor, critical for interactions with kinase ATP-binding pockets. Replacement with methyl groups reduces potency by ~50% in kinase inhibition assays .
  • Ester vs. Carboxylic Acid : Hydrolysis of the methyl ester to the free acid enhances solubility but may reduce cell permeability in vitro .

Q. How can contradictory regioselectivity outcomes in cross-coupling reactions be resolved?

  • Catalyst Screening : Compare Pd(PPh₃)₄ (favors C-5 coupling) vs. PdCl₂(dppf) (C-3 selectivity) using model substrates .
  • Temperature Effects : Higher temperatures (≥100°C) often improve yields but may shift selectivity. For example, Suzuki reactions at 105°C with 3,4-dimethoxyphenylboronic acid achieve >90% C-5 coupling .

Q. What advanced chromatographic methods are suitable for isolating byproducts from complex reaction mixtures?

  • Prep-HPLC with HILIC Columns : Effective for separating polar byproducts (e.g., hydrolyzed esters or oxidized aldehydes) using acetonitrile/ammonium acetate buffers (pH 6.5) .
  • Chiral SFC : Resolves enantiomers if asymmetric synthesis introduces stereocenters .

Q. What solvent systems optimize solubility for in vitro assays?

  • Polar Aprotic Solvents : DMSO or DMF (≤1% v/v in assay buffers) for stock solutions. Avoid aqueous buffers with pH >8 to prevent ester hydrolysis .
  • Co-Solvent Blends : THF/water (1:4) at 40°C enhances solubility for kinetic studies without degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.